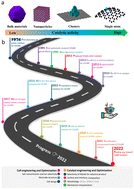Clarifying the local microenvironment of metal–organic frameworks and their derivatives for electrochemical CO2 reduction: advances and perspectives
EES Catalysis Pub Date: 2023-02-27 DOI: 10.1039/D3EY00018D
Abstract
The conversion of carbon dioxide (CO2) into fuels, value-added products and electricity is one of the most effective ways to reduce the atmospheric CO2 concentration, and thus mitigate the greenhouse effect, simultaneously resolving the environmental and energy crises. In this case, metal–organic frameworks (MOFs) show good application prospect in the catalytic CO2 reduction reaction because of their well-defined porous structure, rich active sites and feasible functionalization. Herein, we summarize the latest research progress of MOFs and their derivatives for catalytic CO2 electroreduction and discuss their mechanism, kinetics, thermodynamics and catalytic performance. Moreover, the effect of first-, secondary and out-sphere coordination on the metal active centers and the local microenvironment of MOFs, which can be manipulated by adjusting their metal nodes, organic linkers, and solvents, are addressed in-depth to clarify the key to their great electrocatalytic performance. Based on this, the main challenges and future outlook of MOF catalysts are summarized and perspectives presented.


Recommended Literature
- [1] Inside front cover
- [2] On the signature of the hydrophobic effect at a single molecule level
- [3] New-generation integrated devices based on dye-sensitized and perovskite solar cells
- [4] Polyhydroxyalkanoate-derived hydrogen-bond donors for the synthesis of new deep eutectic solvents†
- [5] Determination of halofuginone hydrobromide in medicated animal feeds
- [6] [Et3NH][HSO4]-catalyzed eco-friendly and expeditious synthesis of thiazolidine and oxazolidine derivatives†
- [7] Analysis of the Raman spectra of Ca2+-dipicolinic acid alone and in the bacterial spore core in both aqueous and dehydrated environments
- [8] Enhanced photocatalytic activity of hybrid Fe2O3–Pd nanoparticulate catalysts†
- [9] Stepwise N–H bond formation from N2-derived iron nitride, imide and amide intermediates to ammonia†
- [10] Spectroscopic exploration of drug–protein interaction: a study highlighting the dependence of the magnetic field effect on inter-radical separation distance formed during photoinduced electron transfer
Journal Name:EES Catalysis
Research Products
-
3-(propan-2-yloxy)propanenitrile
CAS no.: 110-47-4









